molecular formula C9H21FO3Si B14637188 Triethoxy(3-fluoropropyl)silane CAS No. 54655-52-6

Triethoxy(3-fluoropropyl)silane

Cat. No.: B14637188
CAS No.: 54655-52-6
M. Wt: 224.34 g/mol
InChI Key: UXRBHEQFVKYHRG-UHFFFAOYSA-N
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Description

Triethoxy(3-fluoropropyl)silane is an organosilicon compound with the molecular formula C9H21FO3Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, such as its ability to form strong bonds with both organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(3-fluoropropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropyltrichlorosilane with ethanol in the presence of a base, such as pyridine, to produce this compound. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(3-fluoropropyl)silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.

    Condensation: It can react with other silanes or silanols to form polysiloxanes.

    Substitution: The ethoxy groups can be replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Condensation: Often catalyzed by acids or bases and conducted at elevated temperatures.

    Substitution: Requires the presence of a suitable nucleophile and may be facilitated by catalysts or under reflux conditions.

Major Products

    Silanols: Formed during hydrolysis.

    Polysiloxanes: Result from condensation reactions.

    Substituted Silanes: Produced through nucleophilic substitution.

Scientific Research Applications

Triethoxy(3-fluoropropyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.

    Biology: Employed in the modification of surfaces for biomolecule immobilization and biosensor development.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.

    Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.

Mechanism of Action

The mechanism by which triethoxy(3-fluoropropyl)silane exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The ethoxy groups hydrolyze to form silanols, which can then condense to form siloxane bonds, creating a robust network. This property is particularly valuable in applications requiring strong adhesion and stability.

Comparison with Similar Compounds

Similar Compounds

  • Trimethoxy(3,3,3-trifluoropropyl)silane
  • Triethoxy(3-chloropropyl)silane
  • Triethoxy(3-aminopropyl)silane

Comparison

Triethoxy(3-fluoropropyl)silane is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased hydrophobicity and chemical resistance compared to its non-fluorinated counterparts. This makes it particularly useful in applications where these properties are desired.

Properties

CAS No.

54655-52-6

Molecular Formula

C9H21FO3Si

Molecular Weight

224.34 g/mol

IUPAC Name

triethoxy(3-fluoropropyl)silane

InChI

InChI=1S/C9H21FO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3

InChI Key

UXRBHEQFVKYHRG-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCF)(OCC)OCC

Origin of Product

United States

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